2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a naphthalene ring attached to a 2,2-dimethyl-3-propan-1-amine structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first converted into a naphthalene derivative through a series of reactions.
Amination Reaction: The naphthalene derivative undergoes an amination reaction with an appropriate amine source to introduce the amine group.
Alkylation: The resulting amine is then alkylated to introduce the 2,2-dimethyl-3-propan-1-amine structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted naphthalene derivatives or amine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Medicine: It is investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphthalene-1-yl-3-aminopropane: Similar structure but without the 2,2-dimethyl group.
2,2-Dimethyl-3-(phenyl)propan-1-amine hydrochloride: Similar structure but with a phenyl group instead of naphthalene.
3-(Naphthalen-1-yl)propan-1-amine hydrochloride: Similar structure but without the 2,2-dimethyl group.
Uniqueness: 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to the presence of the 2,2-dimethyl group, which influences its chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-1-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9H,10-11,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJUBIQMSTICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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